molecular formula C6H5F2N5S B2364934 5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946817-58-8

5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2364934
CAS No.: 1946817-58-8
M. Wt: 217.2
InChI Key: YBPWOJDPMYBPFP-UHFFFAOYSA-N
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Description

5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that combines the structural features of pyrazole and thiadiazole rings.

Chemical Reactions Analysis

5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like succinate dehydrogenase, which plays a crucial role in the tricarboxylic acid cycle. By inhibiting this enzyme, the compound disrupts the energy production in pathogenic organisms, leading to their death . The pathways involved include the inhibition of key metabolic processes essential for the survival of these organisms .

Comparison with Similar Compounds

5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine can be compared with other similar compounds such as:

Properties

IUPAC Name

5-[2-(difluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2N5S/c7-5(8)13-3(1-2-10-13)4-11-12-6(9)14-4/h1-2,5H,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPWOJDPMYBPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)C(F)F)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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